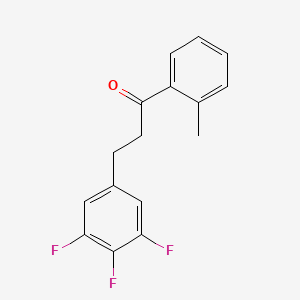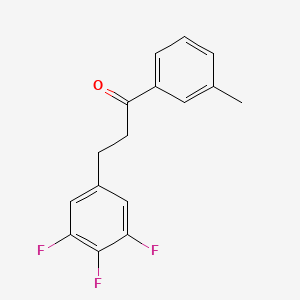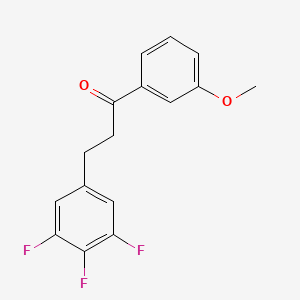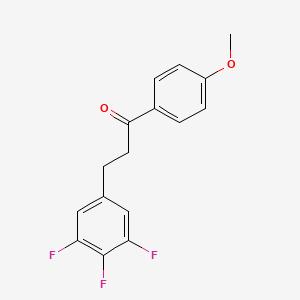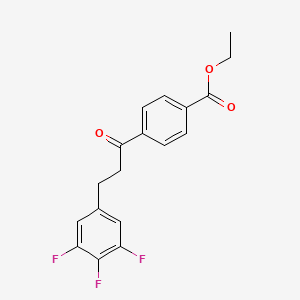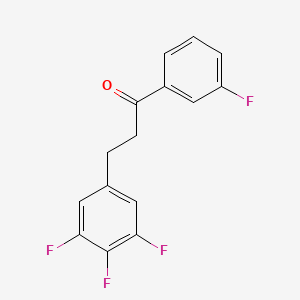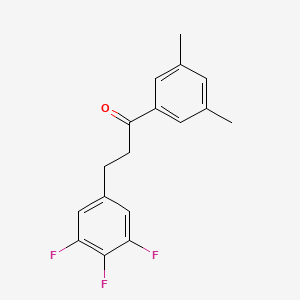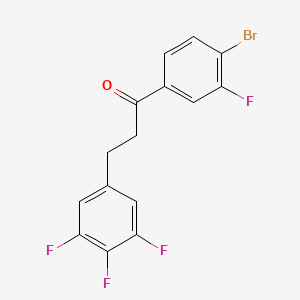
5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a chemical compound that features a piperidine ring substituted with a methyl group and a nitrobenzoic acid moiety
科学的研究の応用
5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
- The primary targets of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid are specific proteins or receptors within the body. Unfortunately, the exact targets for this compound are not readily available in the literature I’ve accessed .
- Absorption : Information on absorption is not available . However, it likely enters the bloodstream via oral administration.
- Distribution : The volume of distribution is unknown , but it would determine tissue distribution.
Target of Action
Pharmacokinetics (ADME)
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the piperidine derivative with a benzoic acid derivative under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoic acid derivatives.
類似化合物との比較
Similar Compounds
4-Methylpiperidine: A simpler analog lacking the nitrobenzoic acid moiety.
2-Nitrobenzoic Acid: A related compound without the piperidine ring.
5-(4-Methylpiperidin-1-yl)-2-aminobenzoic Acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is unique due to the combination of the piperidine ring and the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)10-2-3-12(15(18)19)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABWBXUJQQXPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
